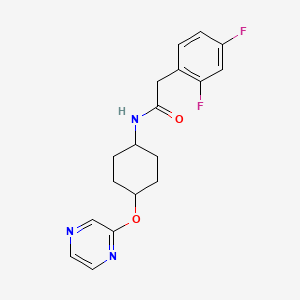

![molecular formula C18H12BrN3O2S B3000625 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide CAS No. 851130-24-0](/img/structure/B3000625.png)

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide is a chemical compound with the molecular formula C12H9N3O2S and a molecular weight of 259.28 . It is a derivative of benzofuro[3,2-d]pyrimidin .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidin derivatives involves an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When the nucleophile of triethylamine was replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif were obtained instead .Molecular Structure Analysis

The molecular structure of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide is characterized by a benzofuro[3,2-d]pyrimidin core . This core is a novel class of heterocycles that exhibit a wide range of biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidin derivatives include an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes . This reaction is mediated by triethylamine and results in the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines .科学的研究の応用

Antileukemia Activity

This compound has been evaluated for its potential as an antileukemia agent . The structure of benzofuro[3,2-d]pyrimidin-4-ylthio derivatives has shown promising results in inhibiting the growth of leukemia cells. The compound’s ability to interfere with the proliferation of these cancerous cells makes it a valuable candidate for further research and development in leukemia therapies .

Anticancer Properties

Beyond leukemia, the benzofuro[3,2-d]pyrimidin core is associated with a broad spectrum of anticancer activities. This includes the potential to act against various cancer cell lines, offering a pathway to develop new chemotherapeutic agents that can target different types of cancer with higher specificity and lower toxicity .

Neuroprotective Effects

Some derivatives of benzofuro[3,2-d]pyrimidin have been identified as neuroprotective agents. This suggests that our compound of interest could be modified to enhance its neuroprotective properties, potentially leading to treatments for neurodegenerative diseases or brain injuries .

Antiproliferative Molecule

The compound has shown antiproliferative effects against certain cell lines, including renal and melanoma cells. This antiproliferative activity is crucial for the development of drugs that can control the rapid division of cells, which is a hallmark of tumor growth .

Antibacterial Applications

The benzofuro[3,2-d]pyrimidin skeleton has also been associated with antibacterial properties. This opens up the possibility of using the compound as a starting point for creating new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Drug Development and Synthesis

The compound’s structure is conducive to chemical modifications, making it a versatile scaffold for drug development. Its synthesis pathway can be optimized for large-scale production, which is essential for the commercialization of any pharmaceutical agent .

Molecular Probes

Due to its distinct chemical structure, the compound can be used to create molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological processes and diseases at the molecular level .

Pharmacological Research

Finally, the compound can serve as a tool in pharmacological research to understand the interaction between drugs and biological systems. It can help in identifying new drug targets and understanding the mechanism of action of various pharmacological agents .

特性

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O2S/c19-11-5-7-12(8-6-11)22-15(23)9-25-18-17-16(20-10-21-18)13-3-1-2-4-14(13)24-17/h1-8,10H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBLEBGPGCRTOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

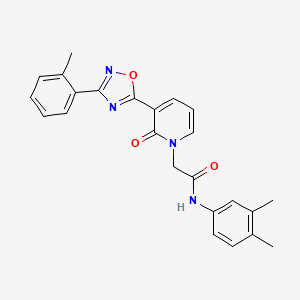

![(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid](/img/structure/B3000543.png)

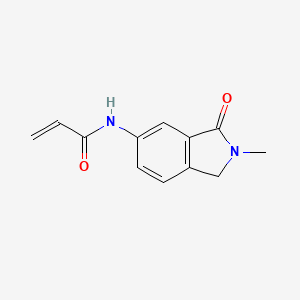

![1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3000545.png)

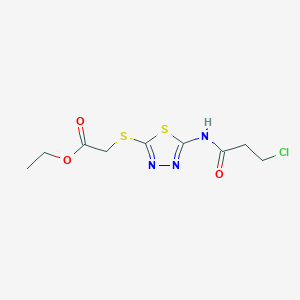

![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B3000548.png)

![11-(1-Methyl-2-oxopyrrolidin-3-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B3000549.png)

![2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B3000551.png)

![Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3000554.png)

![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine](/img/structure/B3000556.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile](/img/structure/B3000559.png)

![N-Methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B3000562.png)